Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate
Overview
Description
Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes both a pyridine ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 1-oxidopyridin-1-ium-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Corresponding amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate
- Methyl 2-[(1-oxidopyridin-1-ium-2-carbonyl)amino]benzoate
Uniqueness
Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate is unique due to the position of the oxidopyridin-1-ium group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity to molecular targets and variations in its overall pharmacological profile .
Properties
IUPAC Name |
methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(18)11-6-2-3-7-12(11)15-13(17)10-5-4-8-16(19)9-10/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIMWOZPIFNYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C[N+](=CC=C2)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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